6-iodopyridin-2-amine hydrochloride
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Overview
Description
6-iodopyridin-2-amine hydrochloride is an organic compound with the molecular formula C5H6ClIN2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen. This compound is characterized by the presence of an iodine atom at the 6th position and an amino group at the 2nd position of the pyridine ring, with the hydrochloride salt form enhancing its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodopyridin-2-amine hydrochloride typically involves the iodination of pyridine derivatives. One common method includes the conversion of pyridine to pyridine carbonate, followed by the reaction with hydrogen iodide in the presence of a catalyst to yield 6-iodopyridin-2-amine . The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-iodopyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly employed.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds are typically produced in Suzuki-Miyaura reactions.
Oxidation and Reduction Products: Oxidized or reduced forms of the original compound.
Scientific Research Applications
6-iodopyridin-2-amine hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-iodopyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The iodine atom and amino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-6-chloropyridine
- 2-amino-6-bromopyridine
- 2-amino-6-fluoropyridine
Comparison
6-iodopyridin-2-amine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability can influence the compound’s behavior in chemical reactions and its interaction with biological targets .
Properties
CAS No. |
2731006-87-2 |
---|---|
Molecular Formula |
C5H6ClIN2 |
Molecular Weight |
256.5 |
Purity |
95 |
Origin of Product |
United States |
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